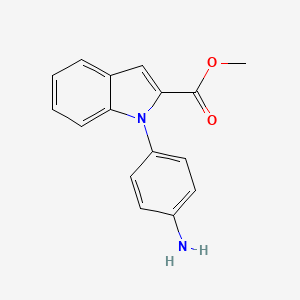

Methyl 1-(4-aminophenyl)indole-2-carboxylate

Description

Propriétés

IUPAC Name |

methyl 1-(4-aminophenyl)indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-16(19)15-10-11-4-2-3-5-14(11)18(15)13-8-6-12(17)7-9-13/h2-10H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSHJKJCZAQTKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N1C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Solvent and Catalyst Selection

Purification Techniques

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-(4-aminophenyl)indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the amino group.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Anticancer Activity

Methyl 1-(4-aminophenyl)indole-2-carboxylate has been investigated for its potential anticancer properties. Research indicates that derivatives of indole compounds can inhibit the growth of various cancer cell lines. For example, a study demonstrated that certain synthesized indole derivatives exhibited dose-dependent inhibition against HeLa and MCF-7 cancer cell lines, highlighting the potential of methyl indole derivatives in cancer therapy .

1.2 Antiviral Properties

The compound's structure allows it to act as an integrase inhibitor for HIV-1, which plays a crucial role in viral replication. A series of indole-2-carboxylic acid derivatives have shown promise as effective inhibitors against HIV-1 integrase, with some derivatives achieving IC50 values as low as 3.11 μM . This suggests that methyl 1-(4-aminophenyl)indole-2-carboxylate could be pivotal in developing new antiviral therapies.

1.3 Neuroprotective Effects

Research has also focused on the neuroprotective effects of indole derivatives. Compounds similar to methyl 1-(4-aminophenyl)indole-2-carboxylate have been studied for their ability to modulate neurological disorders, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Agrochemical Development

Methyl 1-(4-aminophenyl)indole-2-carboxylate is utilized in the formulation of agrochemicals, particularly as a pesticide and plant growth regulator. Its structural properties allow it to enhance the efficacy of agrochemical formulations, contributing to sustainable agricultural practices by improving crop yields and pest resistance .

Material Science

The compound's unique chemical structure lends itself to applications in material science. It is used in developing novel materials such as polymers and coatings due to its ability to impart specific chemical properties. This versatility is crucial in creating advanced materials with tailored functionalities for various industrial applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of indole derivatives demonstrated significant anticancer activity against various cell lines, including MCF-7 and HeLa cells. The results indicated that modifications to the indole structure could enhance potency, suggesting a pathway for developing more effective anticancer drugs based on methyl 1-(4-aminophenyl)indole-2-carboxylate .

Case Study 2: Integrase Inhibitor Development

In another study focusing on HIV treatment, researchers optimized indole derivatives to improve their binding affinity to integrase. The findings revealed that specific substitutions on the methyl indole structure led to enhanced inhibitory activity against HIV replication, showcasing the compound's potential in antiviral drug development .

Mécanisme D'action

The mechanism of action of methyl 1-(4-aminophenyl)indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Key Compounds for Comparison :

(1R,2S)-Methyl 1-(4-chlorophenyl)-3-oxo-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylate ()

Methyl 4-methoxyindole-2-carboxylate ()

Methyl (2S,3aR)-1-((4-methoxybenzyl)glycyl)-3a-(2-methylbut-3-en-2-yl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylate ()

Structural and Physicochemical Comparison

Table 1: Molecular and Crystallographic Data

Activité Biologique

Methyl 1-(4-aminophenyl)indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data in a structured format.

Chemical Structure and Properties

Methyl 1-(4-aminophenyl)indole-2-carboxylate features an indole core, which is a common scaffold in medicinal chemistry due to its diverse biological activities. The presence of the 4-aminophenyl group enhances its potential interactions with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of indole derivatives, including methyl 1-(4-aminophenyl)indole-2-carboxylate. The compound's effectiveness against various cancer cell lines has been demonstrated through in vitro assays.

Table 1: Anticancer Activity of Methyl 1-(4-aminophenyl)indole-2-carboxylate

The compound exhibited dose-dependent inhibition of cell growth across these lines, indicating its potential as an anticancer agent. Notably, derivatives with modifications at the indole or phenyl positions showed enhanced activity, highlighting the importance of structural optimization in drug design.

Antiviral Activity

Methyl 1-(4-aminophenyl)indole-2-carboxylate has also been evaluated for antiviral properties, particularly against HIV-1 integrase. The compound's ability to inhibit integrase activity suggests a mechanism that could impede viral replication.

Table 2: Antiviral Activity against HIV-1 Integrase

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Methyl 1-(4-aminophenyl)indole-2-carboxylate | 32.37 | Integrase strand transfer inhibitor |

| Optimized derivative (17a) | 3.11 | Enhanced binding to viral DNA |

The indole nucleus chelates with metal ions in the active site of the integrase enzyme, which is critical for its function, thereby inhibiting the integration of viral DNA into the host genome .

Mechanistic Insights

Recent studies have utilized molecular docking and structure-activity relationship (SAR) analyses to elucidate the mechanisms underlying the biological activities of methyl 1-(4-aminophenyl)indole-2-carboxylate. The compound's interactions with target proteins have been characterized, revealing significant binding affinities that correlate with its biological efficacy.

Case Studies

- Study on Anticancer Activity : A series of derivatives were synthesized and tested against breast cancer cell lines (MCF-7). The study highlighted that modifications at the C3 position of the indole core significantly improved anticancer activity, with some derivatives showing IC50 values below those of standard chemotherapeutics like doxorubicin .

- Study on Antiviral Activity : In a comprehensive evaluation of integrase inhibitors, methyl 1-(4-aminophenyl)indole-2-carboxylate was identified as a promising candidate due to its ability to inhibit HIV replication effectively .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 1-(4-aminophenyl)indole-2-carboxylate?

- Answer : Synthesis typically involves coupling a 4-aminophenyl group to an indole-2-carboxylate core. Key steps include:

- Amino Protection : Use tert-butoxycarbonyl (Boc) or acetyl groups to protect the amine during coupling, preventing undesired side reactions .

- Coupling Conditions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution, depending on halogenated precursors. Monitor via TLC/HPLC for intermediate purity .

- Deprotection : Acidic hydrolysis (e.g., HCl/dioxane) or basic conditions to regenerate the free amine .

- Purification : Gradient silica chromatography (hexane/ethyl acetate) followed by recrystallization (ethanol/water) for single-crystal growth .

Q. How is the structural integrity of this compound validated?

- Answer : Use complementary techniques:

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, 173 K) resolves bond lengths/angles and confirms stereochemistry. Refinement via SHELXL (R-factor <0.05) ensures accuracy .

- Spectroscopy : H/C NMR confirms functional groups (e.g., NH at δ 5.8-6.2 ppm; indole protons at δ 7.1-8.3 ppm). FT-IR verifies carbonyl (C=O, ~1700 cm) and amine (N-H, ~3400 cm) stretches .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] expected for CHNO: 274.1056) .

Advanced Research Questions

Q. How can low yields during the coupling step be systematically addressed?

- Answer : Optimize reaction parameters:

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or Buchwald-Hartwig catalysts for C-N bond formation .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene/THF. Additives like KCO or CsCO improve base-mediated reactions .

- Temperature Control : Microwave-assisted synthesis (80-120°C) reduces reaction time and byproducts .

- Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., dehalogenation or dimerization) and adjust stoichiometry .

Q. What strategies resolve contradictions between crystallographic and computational data?

- Answer : Address discrepancies systematically:

- Data Quality Check : Validate X-ray data completeness (>95%) and refinement parameters (e.g., ADDSYM in PLATON detects missed symmetry ).

- Dynamic Effects : Compare X-ray (solid-state) with DFT-optimized structures (B3LYP/6-311G** with solvation models). Discrepancies in amino group geometry may arise from solution-state conformational flexibility .

- Variable-Temperature NMR : Assess rotational barriers around the C-N bond (e.g., coalescence temperature studies) to correlate with computational energy barriers .

Q. What assays evaluate the compound’s potential biological activity?

- Answer : Prioritize target-specific assays:

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence polarization (FP) or TR-FRET assays. IC values guide potency .

- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa, MCF-7) .

- Molecular Docking : Utilize crystal structure coordinates (e.g., PDB) for in silico binding studies with targets like Mcl-1 or p38 MAP kinase .

Methodological Considerations

Q. How should researchers handle hazardous intermediates during synthesis?

- Answer : Follow safety protocols for reactive species:

- Chlorinated Byproducts : Use fume hoods and PPE. Quench excess reagents (e.g., NaHCO for acid chlorides) before disposal .

- Amine Stability : Store intermediates under nitrogen to prevent oxidation. Characterize decomposition products via GC-MS .

Q. What computational tools leverage crystallographic data for further studies?

- Answer : Integrate structural data into modeling workflows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.